molecular formula C10F20 B3040102 Perfluoro(dimethylethylcyclohexane) CAS No. 155609-20-4

Perfluoro(dimethylethylcyclohexane)

Cat. No. B3040102
CAS RN: 155609-20-4
M. Wt: 500.07 g/mol
InChI Key: OPBDICCMIAULLE-UHFFFAOYSA-N
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Description

Perfluoro-1,3-dimethylcyclohexane, also known as Flutec PP3, is a fluorocarbon liquid—a perfluorinated derivative of the hydrocarbon 1,3-dimethylcyclohexane . It is chemically and biologically inert .


Synthesis Analysis

Perfluoro-1,3-dimethylcyclohexane can be manufactured by the Fowler process, which involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from meta-xylene . This is preferred as the starting material over 1,3-dimethylcyclohexane as less fluorine is required .


Molecular Structure Analysis

The molecular formula of Perfluoro-1,3-dimethylcyclohexane is C8F16 . Its IUPAC name is 1,1,2,2,3,3,4,5,5,6-Decafluoro-4,6-bis (trifluoromethyl)cyclohexane .


Chemical Reactions Analysis

Perfluoro-1,3-dimethylcyclohexane is chemically inert and thermally stable (to over 400 °C) . It is a clear, colorless liquid, with a relatively high density, low viscosity, and low surface tension that will rapidly evaporate . It is a relatively good solvent for gases, but a poor solvent for solids and liquids .


Physical And Chemical Properties Analysis

Perfluoro-1,3-dimethylcyclohexane is a clear, colorless liquid . It has a molar mass of 400.062 g·mol −1 . The density is 1.828 g/mL . It has a melting point of −70 °C (−94 °F; 203 K) and a boiling point of 102 °C (216 °F; 375 K) . Its solubility in water is 10 ppm .

Advantages and Limitations for Lab Experiments

Perfluoro(dimethylethylcyclohexane) has a number of advantages and limitations for lab experiments. The main advantage is its low toxicity, which makes it safe for use in the lab. It also has a high solubility in water, which makes it easy to work with in the lab. However, it is not very stable in the presence of light or air, and it can react with other compounds, so it must be stored carefully.

Future Directions

The future of perfluoro(dimethylethylcyclohexane) is promising, as there are a number of potential applications for this compound. One potential application is in the development of new materials for medical applications, such as drug delivery systems and implants. Another potential application is in the development of new materials for industrial applications, such as non-stick coatings and lubricants. Finally, it could be used as a reagent in a variety of organic synthesis reactions, allowing for the synthesis of new compounds with potential applications in the pharmaceutical and medical industries.

Scientific Research Applications

Perfluoro(dimethylethylcyclohexane) is used in a variety of scientific research applications. It is used as a solvent for a variety of organic compounds, and it is also used as a reagent in a variety of organic synthesis reactions. It is also used in the synthesis of a variety of pharmaceuticals, as well as in the development of new materials for medical applications.

Safety and Hazards

Perfluoro-1,3-dimethylcyclohexane is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . It may cause respiratory irritation .

properties

IUPAC Name

1,1,2,3,3,4,5,5,6-nonafluoro-2-(1,1,2,2,2-pentafluoroethyl)-4,6-bis(trifluoromethyl)cyclohexane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F20/c11-1(7(20,21)10(28,29)30)4(14,15)2(12,8(22,23)24)6(18,19)3(13,5(1,16)17)9(25,26)27
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPBDICCMIAULLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1(F)F)(C(F)(F)F)F)(F)F)(C(F)(F)F)F)(F)F)(C(C(F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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